molecular formula C3H7NO2 B3272388 D-Alanine-2-D1 CAS No. 56595-54-1

D-Alanine-2-D1

Cat. No.: B3272388
CAS No.: 56595-54-1
M. Wt: 90.1 g/mol
InChI Key: QNAYBMKLOCPYGJ-LIIDHCAMSA-N
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Description

D-Alanine-2-D1, also known as DL-Alanine (2-D), is the deuterium labeled version of DL-Alanine-2 . It has a molecular formula of C3H6DNO2 and a molecular weight of 90.10 . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .


Synthesis Analysis

This compound can be synthesized from L-Alanine . The synthesis process involves the use of (S,S)-4,5-dimesityl-4,5-dihydro-1H-imidazol-2-amine, water-d2, and 3,5-dichlorosalicyclaldehyde in chloroform-d1 at 25°C for 4 hours . This is a stereoselective reaction .


Molecular Structure Analysis

The molecular structure of this compound consists of a carboxyl group (-COOH), an amino group (-NH2), and a deuterium atom (D) attached to the second carbon atom . The exact mass of this compound is 90.053955 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it plays a role in the ATP-driven ligation of two D-alanine (D-Ala) molecules to form a dipeptide, D-alanine-D-alanine . This reaction is catalyzed by D-alanine:D-alanine ligase (Ddl) .


Physical and Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 212.9±23.0 °C at 760 mmHg, and a melting point of 289ºC (dec.) (lit.) . Its molecular formula is C3H6DNO2 and it has a molecular weight of 90.10 . It has a flash point of 82.6±22.6 °C . The compound should be stored at 2-8°C .

Scientific Research Applications

1. Role in Nervous and Endocrine Systems

D-Alanine (D-Ala) plays significant roles in the mammalian nervous and endocrine systems. Its characterization, despite being challenging due to the need for chiral resolution and low amounts present, has become more feasible with advancements in measurement capabilities (Lee, Qiu, & Sweedler, 2020).

2. Metabolic Pathway in Bacteria

In bacteria, part of the D-Ala metabolic pathway involves converting L-alanine to D-Ala and forming D-alanyl-D-alanine, crucial for cell wall peptidoglycan synthesis. Understanding this pathway is pivotal in developing drugs targeting bacterial infections (Qiu et al., 2016).

3. Role in Bacterial Cell Wall Synthesis

D-Alanine is a precursor in the biosynthesis of bacterial peptidoglycan. Its conversion from the L-isomer is catalyzed by enzymes called alanine racemases, making it a potential target for novel antibiotics (Strych et al., 2001).

4. Circadian Variation in Mammals

D-Alanine shows characteristic circadian changes in mammals, suggesting its role as a physiologically active substance or biomarker. The factors controlling these circadian changes include diet, d-amino acid oxidase (DAO), and intestinal bacteria (Karakawa et al., 2013).

5. Enzymic Activation in Microorganisms

The enzymic activation of D-alanine is observed in microorganisms, with its presence noted in cell-wall preparations and intracellular nucleotides of various bacteria. This understanding aids in the study of bacterial metabolism and potential drug targets (Baddiley & Neuhaus, 1960).

6. Essential for Bacterial Growth and Competitiveness

D-Alanine's role in the growth and interspecies competitiveness of bacteria, such as Streptococcus mutans, highlights its importance in bacterial survival and potential as a drug target for dental caries management (Wei et al., 2016).

Mechanism of Action

Target of Action

The primary target of D-Alanine-2-D1 is the D-Alanine:D-Alanine ligase (Ddl) . This enzyme plays a crucial role in bacterial cell wall synthesis by catalyzing the ATP-driven ligation of two D-alanine (D-Ala) molecules, resulting in the formation of a D-alanyl:D-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, making this enzyme an attractive target for antimicrobial drugs .

Mode of Action

This compound interacts with its target, Ddl, by inhibiting its function. The inhibition of Ddl by this compound proceeds via a distinct phosphorylated form of the compound . This interaction results in the prevention of the formation of the D-alanyl:D-alanine dipeptide, a crucial component of the bacterial cell wall .

Biochemical Pathways

This compound affects the peptidoglycan biosynthesis pathway, specifically the formation of the D-alanyl:D-alanine dipeptide . This dipeptide is a key component of the peptidoglycan layer in bacterial cell walls. By inhibiting the formation of this dipeptide, this compound disrupts the integrity of the bacterial cell wall, leading to inhibited bacterial growth .

Pharmacokinetics

It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . Therefore, it is plausible that the deuterium substitution in this compound could influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By inhibiting the function of Ddl, this compound prevents the formation of the D-alanyl:D-alanine dipeptide, disrupting the integrity of the bacterial cell wall . This leads to a decrease in bacterial cell stiffness and potentially cell death .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the availability and identity of L-amino acids in the environment can affect the final composition and amount of D-amino acids This could potentially influence the efficacy and stability of this compound

Biochemical Analysis

Biochemical Properties

D-Alanine-2-D1 is involved in several biochemical reactions, particularly in microbial physiology. It is a key constituent of the peptidoglycan (PG), an essential part of the bacterial cell wall . It interacts with various enzymes and proteins, such as broad-spectrum racemases (Bsr), which produce non-canonical D-amino acids . The presence of this compound in the peptide moieties of the PG makes the cell wall resistant to most proteases designed to cleave between L-amino acids .

Cellular Effects

In cellular processes, this compound has been observed to have protective effects. For instance, it has been shown to protect tubular epithelial cells (TECs) from hypoxia-related cell injury and induce proliferation after hypoxia . These protective effects are associated with the chirality of this compound . It also influences cell function by inhibiting reactive oxygen species (ROS) production and improving mitochondrial membrane potential .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is known to interact with the N-methyl-D-aspartate (NMDA) receptor, a receptor for this compound, in TECs . This interaction leads to the inhibition of ROS production and the improvement of mitochondrial membrane potential, thereby protecting the cells from hypoxia-related injury .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, the ratio of this compound to L-Alanine was found to increase in feces, plasma, and urine after the induction of ischemia-reperfusion (I/R) in mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is derived from intermediates of central metabolism, mostly the citric acid cycle, in one or two steps . It interacts with various enzymes and cofactors in these pathways.

Properties

IUPAC Name

(2R)-2-amino-2-deuteriopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1/i2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-LIIDHCAMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Alanine-2-D1
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Reactant of Route 6
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